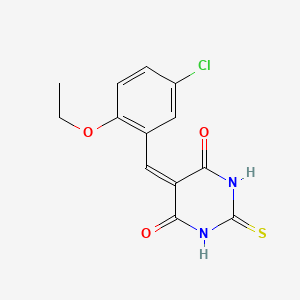![molecular formula C17H20N2O4S B5711199 N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide](/img/structure/B5711199.png)
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide, also known as DASFA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DASFA belongs to the class of acrylamide derivatives and has shown promising results in various studies, making it a subject of interest for further investigation.
Mecanismo De Acción
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the inhibition of certain enzymes and pathways that are involved in cancer cell growth and neurodegeneration. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in gene expression and cell growth. Inhibition of HDACs leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide also inhibits the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been found to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has also been found to improve cognitive function and memory in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide in lab experiments is its high potency and specificity towards certain enzymes and pathways. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its clinical application.
Direcciones Futuras
There are several future directions for research on N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide. One direction is to investigate its potential in treating other diseases such as diabetes and cardiovascular diseases. Another direction is to study its pharmacokinetics and toxicity in order to determine its clinical application. Additionally, further research is needed to understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide involves the reaction of 4-(diethylamino)sulfonylphenylamine with 3-(2-furyl)acryloyl chloride in the presence of a base. The product is obtained as a yellow solid and is purified through recrystallization.
Aplicaciones Científicas De Investigación
N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. N-{4-[(diethylamino)sulfonyl]phenyl}-3-(2-furyl)acrylamide has also shown potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease by reducing oxidative stress and inflammation.
Propiedades
IUPAC Name |
(E)-N-[4-(diethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-3-19(4-2)24(21,22)16-10-7-14(8-11-16)18-17(20)12-9-15-6-5-13-23-15/h5-13H,3-4H2,1-2H3,(H,18,20)/b12-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSLGUDYXFROWKL-FMIVXFBMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(diethylsulfamoyl)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-bromophenoxy)methyl]-N'-(3-furylmethylene)benzohydrazide](/img/structure/B5711118.png)


![3-(4-chlorobenzyl)-5-[(2-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5711162.png)
![4-{[(3-cyano-6-phenyl-2-pyridinyl)thio]methyl}benzoic acid](/img/structure/B5711170.png)
![6-(4-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5711180.png)





![1-[(2-fluorophenoxy)acetyl]-4-methylpiperidine](/img/structure/B5711208.png)
![5-[(2,5-dichlorophenoxy)methyl]-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-2-furamide](/img/structure/B5711210.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5711214.png)